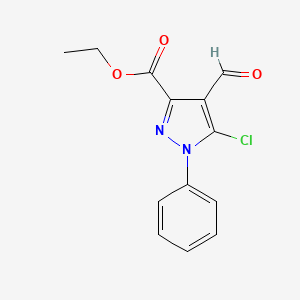

ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C13H11ClN2O3 |

|---|---|

Molecular Weight |

278.69 g/mol |

IUPAC Name |

ethyl 5-chloro-4-formyl-1-phenylpyrazole-3-carboxylate |

InChI |

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)11-10(8-17)12(14)16(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI Key |

IQXMWLSTWYGEGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation to Form Pyrazole Core

The pyrazole ring is typically synthesized by condensation of arylhydrazines with activated alkyne derivatives such as diethyl acetylenedicarboxylate. For example, phenylhydrazine hydrochloride reacts with diethyl acetylenedicarboxylate in ethanol to yield hydroxy-substituted pyrazole intermediates in moderate to good yields (65–70%).

Formylation and Chlorination

The hydroxy-pyrazole intermediates are then subjected to formylation and chlorination using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) in dichloroethane (DCE) solvent. This step converts the hydroxy group to a formyl group at the 4-position and introduces a chlorine atom at the 5-position, yielding 4-formyl-5-chloropyrazole derivatives with high efficiency (over 85% yield).

Ester Functionality and Further Functional Group Manipulation

The ethyl ester group at the 3-position is generally preserved from the starting diethyl acetylenedicarboxylate or introduced via esterification reactions if required. Subsequent transformations, such as oxidation or coupling reactions, can be performed depending on the target molecule's requirements.

Reaction Conditions and Optimization

The critical formylation and chlorination step is typically carried out under the following conditions:

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Formylation & Chlorination | POCl3, DMF | DCE | Reflux or 60-80 °C | Several hours | >85% |

These conditions favor selective substitution at the 4- and 5-positions of the pyrazole ring without affecting the ester group.

Summary Table of Preparation Method

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclocondensation | Phenylhydrazine hydrochloride + Diethyl acetylenedicarboxylate | Ethanol, reflux | 5-hydroxy-1-phenyl-pyrazole-3-carboxylate ester | 65–70 | Formation of pyrazole core |

| 2 | Formylation & Chlorination | Hydroxy-pyrazole intermediate | POCl3, DMF, DCE, 60-80 °C | Ethyl 5-chloro-4-formyl-1-phenyl-pyrazole-3-carboxylate | >85 | Introduction of formyl and chloro groups |

| 3 | Optional Functionalization | Pyrazole derivative | Various (oxidation, coupling) | Functionalized pyrazole derivatives | Variable | For further derivatization |

Research Findings and Applications

The compound's unique substitution pattern, combining an aldehyde, chloro, phenyl, and ester groups on the pyrazole ring, makes it a valuable intermediate for synthesizing more complex molecules with potential biological activity. The aldehyde group allows for further functionalization via condensation or reductive amination, while the chloro substituent can be displaced under palladium-catalyzed cross-coupling reactions to introduce diverse substituents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

Oxidation: Ethyl 5-chloro-4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.

Reduction: Ethyl 5-chloro-4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.

Substitution: Ethyl 5-substituted-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, where the substituent depends on the nucleophile used.

Scientific Research Applications

Ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

The following analysis compares ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with structurally related pyrazole and triazole derivatives, focusing on substituent effects, reactivity, and crystallographic data.

Substituent Effects on Reactivity and Physicochemical Properties

Key compounds for comparison :

Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (triazole analog)

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (sulfanyl- and trifluoromethyl-substituted pyrazole)

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate (amino-substituted pyrazole)

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (fluorophenyl-substituted pyrazole)

Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate (allyl- and methyl-substituted pyrazole)

Table 1: Substituent Comparison and Properties

Crystallographic and Hydrogen-Bonding Trends

- Triazole analog : Exhibits intermolecular C–H···O hydrogen bonds between the formyl oxygen and triazole protons, stabilizing a layered crystal packing.

- Sulfanyl-pyrazole : Sulfur participates in C–H···S interactions, while the trifluoromethyl group engages in F···H contacts, leading to a denser lattice.

- Target compound : Predicted to form C=O···H–C (phenyl) and Cl···H–C interactions based on analogous pyrazole derivatives .

Spectroscopic and Electronic Differences

- NMR Chemical Shifts: The target compound’s formyl proton is expected to resonate at δ ~9.8–10.2 ppm, distinct from the aldehyde proton in the sulfanyl-pyrazole (δ ~9.5 ppm) and the amino group in (δ ~5.5 ppm) .

- Electronic Effects : The electron-withdrawing Cl and formyl groups in the target compound reduce electron density at the pyrazole ring, contrasting with the electron-donating NH₂ in and MeO in .

Biological Activity

Ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS No. 38405-71-9) is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in drug development.

- Molecular Formula : C13H11ClN2O3

- Molecular Weight : 278.695 g/mol

- CAS Number : 38405-71-9

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. Various synthetic routes have been explored to optimize yield and purity, achieving yields up to 82% in some cases .

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have shown efficacy against various cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Significant antiproliferative effects |

| Colorectal Cancer | HCT116 | Moderate inhibition |

| Liver Cancer | HepG2 | Notable cytotoxicity |

| Blood Cancer | K562 | Effective growth inhibition |

In vitro studies have demonstrated that compounds containing the 1H-pyrazole structure can inhibit the growth of these cancer cells by targeting specific pathways related to cell proliferation and survival .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study assessing various pyrazole derivatives reported promising antibacterial activity against several pathogenic strains:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Notable activity |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Interaction : Binding to specific receptors that modulate cellular signaling pathways.

- DNA Intercalation : Possible interaction with DNA, affecting gene expression and leading to apoptosis in cancer cells.

These mechanisms contribute to its observed biological activities, particularly in cancer treatment .

Case Studies and Research Findings

Several case studies highlight the compound's potential in therapeutic applications:

- Anticancer Studies : A series of experiments demonstrated that derivatives of ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating strong antiproliferative effects.

- Antimicrobial Efficacy : Research indicated that certain derivatives showed enhanced antibacterial properties compared to traditional antibiotics, suggesting a viable alternative in treating resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is synthesized via multi-step protocols, often starting from substituted pyrazole precursors. A key step involves formylation at the 4-position using the Vilsmeier-Haack reaction (phosphorus oxychloride and DMF). Optimization includes controlling temperature (0–5°C during formylation) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

- Characterization : Confirm structure via H/C NMR, FT-IR (C=O stretch at ~1700 cm), and X-ray crystallography for unambiguous conformation .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodology :

- X-ray crystallography : Resolves bond lengths and angles, confirming the planarity of the pyrazole ring and orientation of the formyl group .

- NMR spectroscopy : H NMR shows distinct signals for the formyl proton (~10.2 ppm) and ester methyl group (~1.3 ppm). C NMR confirms carbonyl carbons (C=O at ~160–165 ppm).

- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 308.7) .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15+ minutes and seek medical attention.

- Store in a cool, dry environment away from oxidizers. Avoid inhalation of dust; work under fume hoods with adequate ventilation .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives for enhanced bioactivity?

- Methodology :

- Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-31G**) to model electronic properties (e.g., Fukui indices) and predict reactive sites for functionalization.

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. For example, substituents at the 4-formyl position may enhance binding affinity via hydrogen bonding .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Cross-validation : Combine XRD (definitive bond angles) with H-C HSQC/HMBC NMR to resolve ambiguities in coupling patterns.

- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation of the phenyl group) causing split signals at low temperatures .

Q. How can cross-coupling reactions expand the utility of this compound as a synthetic intermediate?

- Methodology :

- Suzuki-Miyaura coupling : Replace the 1-phenyl group with aryl/heteroaryl boronic acids (Pd(PPh), NaCO, DMF/HO, 80°C).

- Aldol condensation : Utilize the 4-formyl group for C-C bond formation with active methylene compounds (e.g., malononitrile), yielding α,β-unsaturated derivatives for photophysical studies .

Q. What role does steric/electronic modulation play in optimizing catalytic applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.